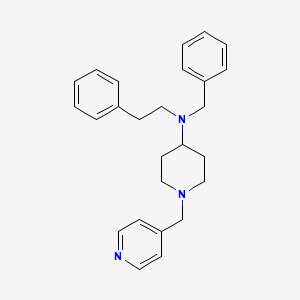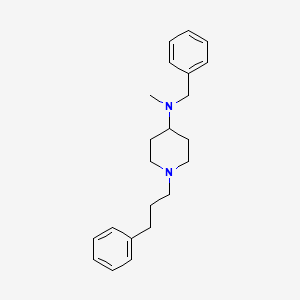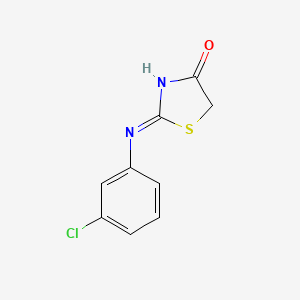![molecular formula C19H28N2O2 B10886570 (2-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10886570.png)
(2-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a methylcyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone typically involves a multi-step processThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Applications De Recherche Scientifique
(2-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological targets, such as receptors and enzymes, to understand its potential therapeutic effects.
Medicine: It is investigated for its potential use in the treatment of neurological and psychiatric disorders, given its ability to modulate specific receptors in the brain.
Mécanisme D'action
The mechanism of action of (2-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Trazodone: An antidepressant that also features a piperazine ring and is used to treat major depressive disorder.
Naftopidil: An alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha-1 adrenergic receptor antagonist used to manage hypertension.
Uniqueness
(2-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a methoxyphenyl group and a methylcyclohexyl group on the piperazine ring differentiates it from other compounds and may result in unique interactions with biological targets .
Propriétés
Formule moléculaire |
C19H28N2O2 |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(2-methoxyphenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H28N2O2/c1-15-6-5-7-16(14-15)20-10-12-21(13-11-20)19(22)17-8-3-4-9-18(17)23-2/h3-4,8-9,15-16H,5-7,10-14H2,1-2H3 |
Clé InChI |
SQUUOBNSBPLQNM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Chlorophenoxy)-1-[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10886500.png)
![2-{4-[1-(3-Phenylpropyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10886508.png)
![2-{2-bromo-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-methoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B10886515.png)

![4-(9-{4-[(3,5-Ditert-butylbenzoyl)oxy]phenyl}-9H-fluoren-9-YL)phenyl 3,5-ditert-butylbenzoate](/img/structure/B10886534.png)
![4-{(2Z)-2-[4-(cyanomethoxy)-3-iodo-5-methoxybenzylidene]hydrazinyl}benzoic acid](/img/structure/B10886549.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(5-cyano-2-imino-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl)acetamide](/img/structure/B10886556.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B10886559.png)
![Ethyl 3-cyclopropyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-1-acetate](/img/structure/B10886564.png)
![2-(4-Chlorophenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B10886568.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10886571.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(5-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10886578.png)
